Geldanamycin

Overview

Description

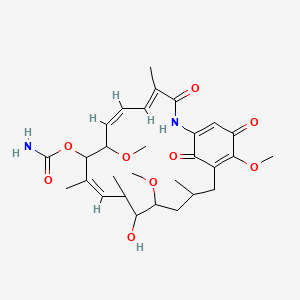

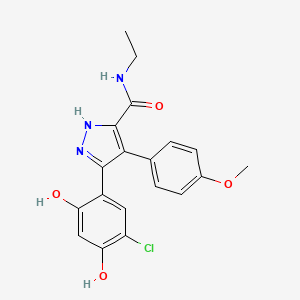

Geldanamycin is a 1,4-benzoquinone ansamycin antitumor antibiotic. It inhibits the function of Hsp90 (Heat Shock Protein 90) by binding to the unusual ADP/ATP-binding pocket of the protein . HSP90 client proteins play important roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Synthesis Analysis

This compound was originally discovered in the organism Streptomyces hygroscopicus . It is a macrocyclic polyketide that is synthesized by a Type I polyketide synthase. The genes gelA, gelB, and gelC encode for the polyketide synthase .Molecular Structure Analysis

This compound’s molecular structure is complex, consisting of an unsaturated moiety attached to a quinone . It has a chemical formula of C29H40N2O9 .Chemical Reactions Analysis

This compound induces the degradation of proteins that are mutated or overexpressed in tumor cells such as v-Src, Bcr-Abl, p53, and ERBB2. This effect is mediated via HSP90 .Physical And Chemical Properties Analysis

This compound is a gold-yellow fine crystalline powder with a molar mass of 560.64 g/mol . It is a complex molecule consisting of an unsaturated moiety attached to a quinone .Scientific Research Applications

1. Anti-Cancer Activities

Geldanamycin, a benzoquinone ansamycin antibiotic, exhibits anti-cancer properties by inhibiting the HSP90-chaperone function. This inhibition is crucial as HSP90 is highly expressed in various human cancers, including melanoma, leukemia, and cancers of the colon, prostate, lung, and breast. HSP90 plays a pivotal role in the stability, folding, and activity of oncogene proteins, referred to as "client proteins," which include growth-stimulating proteins and kinases that foster malignant transformation. Recent research highlights the significance of HSP90 inhibition in suppressing certain cancer-causing client proteins, positioning it as a vital therapeutic target. This compound and its derivatives have been shown to induce the depletion of mutationally-activated BRAF through multiple mechanisms, underscoring their potential in cancer treatment (Fukuyo, Hunt & Horikoshi, 2010).

2. HER-Kinase Inhibition

This compound (GM) is known for its binding to Hsp90 and inducing the degradation of various receptor tyrosine kinases, steroid receptors, and Raf. It's especially potent against cancer cells overexpressing HER-kinases. However, due to its effects on other proteins, its clinical use may be limited due to potential toxicity. A GM dimer, GMD-4c, was synthesized and identified, displaying selective activity against HER-kinases. This selectivity introduces a novel approach to treat carcinomas reliant on HER-kinases (Zheng et al., 2000).

3. Modulation of Apoptotic Pathways

This compound has been observed to preferentially sensitize tumor cells to radiation compared to normal cells. This sensitization involves the modulation of pathways related to cell proliferation, antiproliferative factors, and apoptosis. Targeting Hsp90 in tumor cells might pave the way for new strategies in radiosensitization and radiotherapy (Matsumoto, Machida & Kubota, 2005).

4. Preventing Protein Aggregation in Neurodegenerative Diseases

This compound induces heat shock protein 70 (Hsp70) and has been shown to prevent α-synuclein aggregation and toxicity, which are central to the pathogenesis of neurodegenerative diseases like Parkinson’s. The ability of this compound to prevent α-synuclein aggregation might offer a pharmacological intervention for increasing the expression of molecular chaperone proteins, potentially beneficial for treating diseases where protein aggregation is a key factor (McLean et al., 2004).

5. Inhibition of NF-kappaB Activation

This compound has demonstrated the ability to inhibit tumor necrosis factor (TNF)-alpha-mediated interleukin (IL)-8 gene expression and nuclear factor (NF)-kappaB activation in human respiratory epithelial cells. This inhibition involves a mechanism independent of IkappaBalpha degradation or p65 nuclear translocation, suggesting that this compound can directly inhibit the ability of NF-kappaB to bind DNA. This finding could partly explain the anti-inflammatory properties of this compound observed in vivo (Malhotra et al., 2001).

Mechanism of Action

Target of Action

Geldanamycin primarily targets Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in the regulation of various cell signaling proteins, including many tyrosine and serine/threonine kinases, which are involved in cell proliferation and survival .

Mode of Action

This compound binds to the unusual ADP/ATP-binding pocket of Hsp90, thereby inhibiting its function as a molecular chaperone . This interaction disrupts the chaperone’s function, leading to the destabilization of Hsp90 protein clients .

Biochemical Pathways

The inhibition of Hsp90 by this compound affects several oncogenic signaling pathways. It results in the downregulation of several Hsp90 protein clients and downstream effectors, such as membrane receptors (IGF-IR and c-Met), protein kinases (Akt, IKKα, IKKβ, and Erk1/2), and transcription factors (FOXOs and NF-κΒ) . This leads to the impairment of proliferative oncogenic signaling and reduction of cell motility .

Pharmacokinetics

It is known that this compound is distributed widely to tissues but is retained for longer in tumors than in normal tissues .

Result of Action

Upon this compound treatment, cells are prominently arrested in the G1 phase of the cell cycle and eventually undergo programmed cell death via combined activation of apoptosis and autophagy . Furthermore, this compound induces the degradation of proteins that are mutated or overexpressed in tumor cells such as v-Src, Bcr-Abl, p53, and ERBB2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of surfactant compounds, the concentration of viable spores in the inoculum, and shear can significantly affect the morphology of the filamentous organism Streptomyces hygroscopicus var. geldanus, which produces this compound . These factors can be exploited to limit pellet formation to an appropriate size, thereby maximizing this compound production .

Safety and Hazards

Future Directions

Despite its potent antitumor potential, geldanamycin presents several major drawbacks as a drug candidate such as hepatotoxicity . These side effects have led to the development of this compound analogues, in particular analogues containing a derivatisation at the 17 position: 17-AAG 17-DMAG . The future directions of this compound research could involve further development and testing of these analogues .

Biochemical Analysis

Biochemical Properties

Geldanamycin plays a crucial role in biochemical reactions by binding to the unusual ADP/ATP-binding pocket of Hsp90. This interaction inhibits the chaperone function of Hsp90, leading to the destabilization and degradation of its client proteins. These client proteins include various kinases, transcription factors, and other proteins involved in cell cycle regulation, cell growth, and survival . For example, this compound induces the degradation of proteins such as v-Src, Bcr-Abl, p53, and ERBB2, which are often mutated or overexpressed in tumor cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By inhibiting Hsp90, this compound disrupts multiple oncogenic signaling pathways, leading to cell cycle arrest and programmed cell death (apoptosis) in cancer cells . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound treatment results in the downregulation of several Hsp90 client proteins and downstream effectors, such as membrane receptors (IGF-IR and c-Met), protein kinases (Akt, IKKα, IKKβ, and Erk1/2), and transcription factors (FOXOs and NF-κB), thereby impairing proliferative signaling and reducing cell motility .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ADP/ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity . This inhibition prevents the proper folding and stabilization of Hsp90 client proteins, leading to their ubiquitination and subsequent proteasomal degradation . The disruption of Hsp90 function also affects the heat shock response and induces the expression of stress-related proteins, further contributing to the antitumor activity of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been shown to induce cytotoxicity and enhance the radiation response of tumor cells within a temporal range of 6 to 48 hours after drug exposure . Additionally, this compound’s stability and degradation can influence its long-term effects on cellular function. For example, this compound treatment has been observed to induce apoptosis and autophagy in bladder cancer cells over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on mice with intracerebral hemorrhage, this compound at a high dose (10 mg/kg) significantly ameliorated brain water content and improved neurological outcomes . The therapeutic efficacy and potential toxic effects of this compound at different dosages need to be carefully evaluated to determine the optimal dosage for clinical use .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its biosynthesis and degradation. It is synthesized by a Type I polyketide synthase in Streptomyces hygroscopicus, involving several enzymatic steps such as hydroxylation, o-methylation, carbamoylation, and oxidation . This compound also interacts with metabolic pathways related to its antitumor activity, such as the inhibition of Hsp90 and the subsequent degradation of its client proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It has been shown to alter endosomal sorting, diverting cargo destined for the recycling pathway into the lysosomal pathway . Additionally, this compound enhances the retrograde transport of certain toxins, such as Shiga toxin, to the Golgi apparatus . These transport and distribution mechanisms contribute to the localization and accumulation of this compound within specific cellular compartments.

Subcellular Localization

This compound primarily localizes to the cytoplasm, where it interacts with Hsp90 and its client proteins . The inhibition of Hsp90 by this compound affects the subcellular localization of various proteins, including steroid hormone receptors such as glucocorticoid receptors and progesterone receptors . By blocking the cytoplasmic retention of these receptors, this compound promotes their translocation to the nucleus, thereby influencing their activity and function .

properties

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,16-9+,18-13+/t15-,17+,22+,23+,24-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQAWLPCGQOSGP-KSRBKZBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)/C)OC)OC(=O)N)\C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042691 | |

| Record name | Geldanamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30562-34-6 | |

| Record name | Geldanamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30562-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geldanamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030562346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geldanamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Geldanamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geldanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GELDANAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3K3VJ16KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of geldanamycin?

A1: this compound specifically binds to and inhibits heat shock protein 90 (Hsp90) [, , , , , , , , ].

Q2: How does this compound interact with Hsp90?

A2: this compound binds to an atypical nucleotide-binding pocket in Hsp90, a site that shares homology with the adenosine triphosphate (ATP)-binding domain of bacterial DNA gyrase B []. This binding inhibits the essential ATPase activity of Hsp90 [].

Q3: What are the consequences of this compound binding to Hsp90?

A3: this compound binding disrupts Hsp90's chaperone function, leading to the destabilization, inactivation, and subsequent degradation of Hsp90 client proteins [, , ].

Q4: What are some examples of Hsp90 client proteins affected by this compound?

A4: this compound affects numerous signaling proteins crucial for cell growth, survival, and oncogenesis. Some examples include protein kinases like p185c-erbB-2, Src, Raf-1, Akt, and steroid hormone receptors [, , , , , , , ].

Q5: What are the downstream effects of this compound on cell signaling and survival?

A5: By promoting the degradation of Hsp90 client proteins, this compound disrupts various signaling pathways, leading to cell cycle arrest, apoptosis (programmed cell death), and inhibition of tumor cell proliferation [, , , , , ].

Q6: Does this compound affect the unfolded protein response (UPR)?

A6: Yes, this compound has been shown to influence the UPR. It can destabilize UPR signaling components like IRE1α and PERK by disrupting their interaction with HSP90, ultimately impacting the cellular response to ER stress [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C29H40N2O9, and its molecular weight is 560.64 g/mol.

Q8: What are the key structural features of this compound?

A8: this compound is a benzoquinone ansamycin, characterized by a benzoquinone ring system linked to a macrocyclic ansa bridge [, , , ].

Q9: Does this compound possess any inherent catalytic properties?

A9: While not a catalyst itself, this compound influences cellular processes by inhibiting the catalytic activity of Hsp90, thereby indirectly affecting the activities of various kinases and signaling proteins [].

Q10: Have computational methods been used to study this compound and its derivatives?

A10: Yes, computational methods like molecular docking and molecular dynamics simulations have been employed to understand the interactions of this compound and its derivatives with Hsp90, aiding in the design of novel inhibitors with improved properties [, ].

Q11: What are the key findings from computational studies on this compound binding to Hsp90?

A11: Molecular modeling studies have revealed that this compound binds to a specific pocket in the N-terminal domain of Hsp90, mimicking the binding mode of ATP []. This information is valuable for designing derivatives with enhanced binding affinity and specificity.

Q12: How does modifying the structure of this compound affect its activity?

A12: Modifications to the this compound scaffold have been explored to improve its pharmacological properties. For instance, introducing a 17-allylamino group (17-AAG) reduces toxicity while maintaining Hsp90 inhibitory activity [, , ].

Q13: What structural features of this compound are essential for its biological activity?

A13: The benzoquinone ring and the ansa bridge are crucial for this compound's interaction with Hsp90 []. Modifications to these regions can significantly impact its binding affinity and subsequent biological activity.

Q14: What are some examples of this compound derivatives, and how do their activities compare to the parent compound?

A14: Several this compound derivatives, such as 17-AAG (17-allylamino-17-demethoxythis compound), 17-DMAG (17-demethoxy-17-[[2-(dimethylamino)ethyl]amino]-geldanamycin), and 19-o-glycyl this compound, have been synthesized [, , , ]. These derivatives often exhibit altered pharmacological properties, including improved solubility, stability, and toxicity profiles compared to this compound.

Q15: What challenges are associated with the formulation of this compound?

A15: this compound exhibits limited water solubility, potentially hindering its bioavailability and clinical applications [].

Q16: How has the stability of this compound been addressed in derivative design?

A16: Derivatives like 17-DMAG have improved water solubility compared to this compound, potentially enhancing their bioavailability and suitability for intravenous administration [].

Q17: What is the role of chemical modifications in improving the stability of this compound?

A17: Chemical modifications can influence the stability of this compound under various conditions. For instance, certain derivatives exhibit increased photostability, making them more suitable for storage and handling [].

Q18: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A18: Although the provided abstracts do not detail specific ADME parameters, they highlight the exploration of derivatives like 17-DMAG with improved water solubility, which is expected to enhance absorption and potentially alter distribution profiles compared to this compound [].

Q19: How does the route of administration affect this compound's pharmacokinetic profile?

A19: The route of administration can significantly impact the pharmacokinetic properties of this compound and its analogs. While intravenous administration of soluble derivatives like 17-DMAG might provide favorable systemic exposure, alternative routes like oral administration may require specific formulations to overcome solubility challenges and achieve adequate bioavailability.

Q20: What types of in vitro assays are used to evaluate this compound's activity?

A20: Researchers use various in vitro assays, including cell proliferation assays (e.g., MTS assay), clonogenic assays, apoptosis assays (e.g., Annexin V staining), and invasion assays to assess the effects of this compound on cancer cell growth, survival, and metastatic potential [, , ].

Q21: What is the effect of this compound on tumor cells in vitro?

A21: this compound exhibits potent antiproliferative effects against various cancer cell lines in vitro, inducing cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent [, , ].

Q22: What in vivo models have been used to study this compound's anticancer activity?

A22: this compound's anticancer properties have been investigated in vivo using xenograft mouse models, where human tumor cells are implanted into mice. These studies have demonstrated the compound's ability to inhibit tumor growth and metastasis [, ].

Q23: Has this compound been evaluated in clinical trials?

A23: While this compound itself faced challenges in clinical development due to solubility and toxicity issues, its derivative, 17-AAG, has undergone phase I clinical trials showing promising results [].

Q24: What were the key observations from 17-AAG clinical trials?

A24: Phase I clinical trials of 17-AAG demonstrated its potential in treating various cancers, including solid tumors and lymphoma []. These trials aimed to determine the maximum tolerated dose and evaluate safety and efficacy.

Q25: What are the known toxicities associated with this compound?

A25: this compound exhibits hepatotoxicity, limiting its clinical use [].

Q26: How does the toxicity of this compound derivatives compare to the parent compound?

A26: Derivatives like 17-AAG have been developed to address the toxicity concerns of this compound, displaying a more favorable safety profile [, ].

Q27: What strategies are being explored to mitigate the toxicity of this compound and its derivatives?

A27: Researchers are actively investigating ways to minimize the toxicity of this compound analogs. One approach involves developing derivatives with improved target specificity, aiming to reduce off-target effects and enhance their therapeutic window.

Q28: What is the impact of this compound's limited water solubility on its bioavailability?

A28: this compound's poor water solubility presents a significant challenge for its clinical use, potentially hindering its absorption and distribution in the body, ultimately affecting its bioavailability and therapeutic efficacy.

Q29: How does the solubility of this compound derivatives compare to the parent compound?

A29: Several derivatives, such as 17-DMAG, exhibit improved water solubility compared to this compound. This enhanced solubility is a desirable property for drug development, potentially leading to better absorption, distribution, and overall bioavailability.

Q30: Are there any alternative compounds with similar biological activity to this compound?

A30: Yes, radicicol, another natural product, also binds to the ATP-binding site of Hsp90 and disrupts its function, exhibiting similar effects to this compound [].

Q31: What are the advantages and disadvantages of using alternative Hsp90 inhibitors compared to this compound?

A31: While both this compound and radicicol effectively inhibit Hsp90, they differ in their pharmacokinetic properties and toxicity profiles. Radicicol, for instance, exhibits greater instability in vivo, while this compound raises concerns regarding hepatotoxicity. The choice between these inhibitors depends on the specific application and desired therapeutic window.

Q32: When was this compound first discovered, and what were its initial applications?

A32: this compound was initially isolated as a natural product with antifungal activity [].

Q33: How has the understanding of this compound's mechanism of action evolved over time?

A33: Early research primarily focused on this compound's antifungal properties. Subsequent investigations unveiled its ability to inhibit the proliferation of cancer cells transformed by oncogene kinases, leading to the discovery of Hsp90 as its primary molecular target []. This finding marked a significant milestone, paving the way for exploring this compound and its analogs as potential anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-2-{(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl}-3-phenyl-N-(4-propionyl-1,3-thiazol-2-yl)butanamide](/img/structure/B1684347.png)

![7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B1684367.png)

![1H-Pyrrole-2,5-dione, 1-[[6-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3-[(3,3-dimethylbutoxy)methyl]-4-methyl-](/img/structure/B1684368.png)